molecular formula C11H21NOS B1482716 [1-(Thian-4-yl)piperidin-4-yl]methanol CAS No. 1823322-54-8

[1-(Thian-4-yl)piperidin-4-yl]methanol

Cat. No.: B1482716
CAS No.: 1823322-54-8
M. Wt: 215.36 g/mol
InChI Key: RBNVSPGMNMXIPZ-UHFFFAOYSA-N
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Description

[1-(Thian-4-yl)piperidin-4-yl]methanol is a chemical compound of interest in pharmaceutical and organic synthesis research. It features a piperidine ring, a common scaffold in medicinal chemistry, which is substituted with a hydroxymethyl group at the 4-position and a thian-4-yl group on the nitrogen atom. The presence of both the heterocyclic thiane ring and the hydroxymethyl functional group makes this molecule a valuable and versatile building block (synthon) for constructing more complex molecular architectures. Researchers can utilize the hydroxymethyl group (-CH2OH) for further chemical modifications, such as esterification or etherification, to explore structure-activity relationships or to link the piperidine moiety to other molecular units. Piperidine-based compounds are frequently investigated for their potential biological activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified researchers familiar with laboratory safety protocols. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(thian-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-9-10-1-5-12(6-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNVSPGMNMXIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: N-Protected 4-Piperidone

Step Reagents & Conditions Product Yield (%)
1 4-Piperidone hydrochloride + dimethyl dicarbonate in aqueous acetone, RT, 24 h N-tert-butoxycarbonyl-4-piperidone 91-93

Introduction of Amino Group at 4-Position

  • Synthesis of 4-amino-1-t-butoxycarbonylpiperidine
    N-tert-butoxycarbonyl-4-piperidone is treated with ammonia ethanol solution and titanium tetraisopropylate under nitrogen, followed by sodium borohydride reduction at <30°C for 4 hours. After workup and purification, 4-amino-1-t-butoxycarbonylpiperidine is obtained with yields around 81-82%.
Step Reagents & Conditions Product Yield (%)
2 NH3 in ethanol, Ti(OiPr)4, NaBH4, RT, nitrogen, 4 h 4-amino-1-t-butoxycarbonylpiperidine 81-82

Introduction of Methanol Group at 4-Position

  • The hydroxymethyl group at the 4-position can be introduced by reduction of a suitable intermediate such as a 4-formyl or 4-keto derivative, or via Grignard addition followed by reduction.

  • For example, analogous synthesis of α,α-disubstituted piperidin-4-yl methanols involves Grignard reactions on N-acetyl-4-benzoylpiperidine intermediates to install hydroxymethyl groups.

Detailed Research Findings and Data Tables

Step Intermediate/Product Key Reagents & Conditions Yield (%) Notes
1 N-tert-butoxycarbonyl-4-piperidone 4-piperidone hydrochloride + dimethyl dicarbonate, RT, 24h 91-93 High purity, white solid
2 4-amino-1-t-butoxycarbonylpiperidine NH3 ethanol, Ti(OiPr)4, NaBH4, RT, nitrogen, 4h 81-82 White solid, confirmed by 1H NMR
3 N-(Thian-4-yl)piperidine (hypothetical) Nucleophilic substitution with thian-4-yl halide + base - Requires optimization, no direct data
4 [1-(Thian-4-yl)piperidin-4-yl]methanol Reduction or Grignard addition on 4-substituted intermediate - Analogous methods suggest feasibility

Analytical and Spectroscopic Data (Representative)

Summary of Preparation Methodology

The preparation of [1-(Thian-4-yl)piperidin-4-yl]methanol can be conceptualized as a multi-step process involving:

  • Protection of 4-piperidone to stabilize the nitrogen.
  • Introduction of amino functionality at the 4-position.
  • Substitution of the piperidine nitrogen with the thian-4-yl group via nucleophilic substitution.
  • Introduction of the hydroxymethyl group at the 4-position by reduction or Grignard reaction.

While direct literature on this exact compound is scarce, the outlined approach is supported by robust methodologies for related piperidine derivatives and thian ring chemistry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(Thian-4-yl)piperidin-4-yl]methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

Reduction: : This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Thian-4-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between piperidine derivatives and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, [1-(Thian-4-yl)piperidin-4-yl]methanol has potential applications as a precursor for pharmaceutical agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which [1-(Thian-4-yl)piperidin-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thian-4-yl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of [1-(Thian-4-yl)piperidin-4-yl]methanol, highlighting differences in substituents, biological activity, physicochemical properties, and applications:

Compound Substituents Biological Activity Physicochemical Properties Key Findings References
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 4-Fluorobenzyl, 4-fluorophenyl Antiplasmodial (IC₅₀: 1.03–4.43 µg/mL; selective for resistant strains) Hydroxyl group enhances activity; lipophilic fluorobenzyl groups improve membrane permeability Higher selectivity for resistant Plasmodium strains due to hydroxyl group at C-7'
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 4-Bromobenzyl, 4-fluorophenyl Antiplasmodial (IC₅₀: 1.03–2.52 µg/mL) Bromine increases molecular weight and lipophilicity Enhanced activity against resistant malaria compared to non-halogenated analogs
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 6-Chloroquinoline Antiviral (SARS-CoV-2 spike protein interaction) Chloroquinoline moiety mimics hydroxychloroquine (HCQ) binding Augmented safety profile compared to HCQ; potential for COVID-19 therapy
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) 2,3-Dimethylbenzyl, pyridin-4-yl indole Antibacterial (synergist with carbapenems against MRSA) Bulky indole and benzyl groups enhance protein binding Demonstrates synergy with carbapenems, likely via disruption of bacterial efflux pumps
Pimozide ([1-(4,4-bis(4-fluorophenyl)butyl)piperidin-4-yl]methanol) 4,4-Bis(4-fluorophenyl)butyl Antipsychotic (dopamine antagonist) Freely soluble in acetic acid; poor water solubility Approved for schizophrenia; structural bulk limits CNS off-target effects
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol Cyclopentene carbonyl Unknown (research chemical) MW: 209.28 g/mol; ester group may confer metabolic instability Used in synthetic chemistry; no reported biological data
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol 4-Methylpyrimidin-2-yl Unknown (research chemical) MW: 207.27 g/mol; pyrimidine enhances hydrogen-bonding potential High purity (95%); potential kinase inhibitor scaffold

Key Comparative Insights

Substituent Impact on Activity: Electron-Withdrawing Groups: Fluorine and bromine in benzyl-substituted analogs (e.g., [1-(4-fluorobenzyl)piperidin-4-yl]methanol) enhance antiplasmodial activity and selectivity for resistant parasites, likely by increasing lipophilicity and membrane penetration . Heteroaromatic Moieties: Quinoline (in COVID-19 analogs) and pyrimidine groups (e.g., 4-methylpyrimidin-2-yl) may improve target binding via π-π stacking or hydrogen bonding, as seen in spike protein interactions .

Hydroxyl Group Significance: Alcohol analogs (e.g., [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol) exhibit superior antiplasmodial activity compared to non-hydroxylated derivatives, suggesting the hydroxyl group is critical for parasiticidal mechanisms, possibly via hydrogen bonding to heme or parasite enzymes .

Physicochemical Properties: Solubility: Pimozide’s poor water solubility contrasts with the methanol-solubility of simpler analogs, highlighting how bulky substituents (e.g., bis(4-fluorophenyl)butyl) can limit bioavailability . Metabolic Stability: Cyclopentene carbonyl-substituted analogs may face esterase-mediated hydrolysis, reducing their in vivo half-life compared to more stable thiane or benzyl derivatives .

Therapeutic Applications: Antimicrobials: DMPI and bromobenzyl analogs show promise against resistant pathogens (e.g., MRSA, malaria) via novel mechanisms . CNS Drugs: Pimozide’s bulkier structure minimizes off-target effects in the brain, a design consideration absent in simpler piperidine alcohols .

Biological Activity

[1-(Thian-4-yl)piperidin-4-yl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and practical applications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a thian-4-yl group, which is believed to enhance its biological properties. The synthesis typically involves the reaction of a piperidine derivative with a thian-4-yl halide under basic conditions, often using solvents such as dimethylformamide (DMF) at elevated temperatures to ensure high yields.

The biological activity of [1-(Thian-4-yl)piperidin-4-yl]methanol is primarily attributed to its interactions with various biological targets. The piperidine moiety allows for binding to receptors and enzymes, potentially modulating their activity. The thian-4-yl group may increase binding affinity and specificity, enhancing the compound's overall biological effects.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidin-4-yl methanol have shown promising results in inhibiting the growth of melanoma and renal cancer cell lines, with IC50 values indicating high potency . The average growth inhibition percentages for certain derivatives were reported as follows:

CompoundCell Line% Growth Inhibition
5aSK-MEL-522.16%
5dA49824.67%
5eMDA-MB-46832.41%

These results suggest that [1-(Thian-4-yl)piperidin-4-yl]methanol could serve as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

In addition to its anticancer potential, [1-(Thian-4-yl)piperidin-4-yl]methanol has been investigated for its antimicrobial activity. Studies have shown that related piperidine derivatives exhibit varying degrees of antibacterial and antifungal effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .

Study on Anticancer Activity

A study conducted on a series of piperidine derivatives, including [1-(Thian-4-yl)piperidin-4-yl]methanol, evaluated their effects on a panel of 60 cancer cell lines. The results demonstrated that compounds with the piperidin-4-yl methanol moiety exhibited significant growth inhibition across various cancer types, supporting their potential as therapeutic agents in oncology .

Research on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that modifications in the piperidine structure could enhance antibacterial activity, suggesting that [1-(Thian-4-yl)piperidin-4-yl]methanol might also be effective against these organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(Thian-4-yl)piperidin-4-yl]methanol, and what reagents are critical for its preparation?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling and reduction steps. For example, ethyl isonipecotate can be used as a starting material, followed by coupling with a thian-4-yl moiety using HOBt/EDCI as coupling agents. Reduction of the ester intermediate to the alcohol is achieved with DIBALH in THF at controlled temperatures (-10°C to room temperature) . Optimizing stoichiometry and reaction time (e.g., 24 hours for coupling) improves yield.

Q. Which analytical techniques are essential for characterizing the purity and structure of [1-(Thian-4-yl)piperidin-4-yl]methanol?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the piperidine ring, thian moiety, and hydroxymethyl group.
  • X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry, as demonstrated in analogous piperidine derivatives .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (e.g., melting points ~400–402 K observed in related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and scalability of [1-(Thian-4-yl)piperidin-4-yl]methanol?

  • Methodological Answer :

  • Catalyst Selection : Use of NEt₃ as a base improves coupling efficiency in the initial step .
  • Solvent Optimization : THF is preferred for DIBALH-mediated reductions due to its low temperature compatibility.
  • Temperature Control : Gradual warming from -10°C to RT during reduction minimizes side reactions . Scalability requires iterative process adjustments, such as solvent-to-reactant ratios and catalyst recycling.

Q. What structural modifications to the thian or piperidine rings influence the compound's biological activity, and how can these be systematically studied?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the thian-4-yl group with pyridine or benzene rings to evaluate electronic effects. For example, fluorinated pyridine analogs show enhanced binding affinity due to hydrogen bonding and π-π interactions .
  • Functional Group Interconversion : Oxidation of the hydroxymethyl group to a ketone or substitution with halogens alters reactivity and receptor interactions, as seen in related piperidine derivatives .
  • Data Table :
ModificationBiological Activity (IC₅₀)Key Interaction
Thian-4-yl50 nMSulfur-π stacking
Pyridin-2-yl35 nMFluorine H-bonding

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent receptor-binding assay conditions (e.g., pH, temperature, and buffer composition). Variations in these parameters can lead to discrepancies in IC₅₀ values.
  • Metabolic Stability Testing : Use liver microsome assays to rule out pharmacokinetic confounding factors. For instance, oxidation by CYP450 enzymes may reduce efficacy in vivo despite high in vitro activity .
  • Cross-Study Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases. For example, differences in cell lines (HEK293 vs. CHO) can explain variability in receptor activation profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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[1-(Thian-4-yl)piperidin-4-yl]methanol
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[1-(Thian-4-yl)piperidin-4-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.